Trometamol citrate

描述

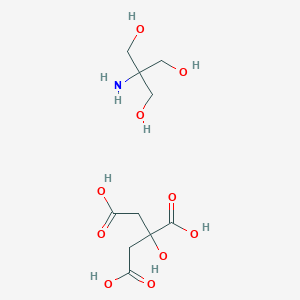

Trometamol citrate, also known as tris(hydroxymethyl)aminomethane citrate, is a compound formed by the combination of trometamol and citric acid. Trometamol is a biologically inert amino alcohol that acts as a proton acceptor, commonly used as a buffer in biological and chemical applications. Citric acid is a weak organic acid that is a natural preservative and is used to add an acidic or sour taste to foods and drinks. The combination of these two compounds results in a versatile substance with various applications in medicine, chemistry, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trometamol citrate involves the neutralization reaction between trometamol and citric acid. The process typically involves dissolving trometamol in water and then slowly adding citric acid under controlled conditions to ensure complete reaction and formation of the citrate salt. The reaction is exothermic and should be carried out with proper cooling to maintain the desired temperature.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can result in various substituted derivatives of this compound.

科学研究应用

Chemistry

Trometamol citrate serves as an essential buffer in chemical reactions and analytical techniques. Its ability to maintain pH stability is crucial for ensuring the accuracy of experimental results. It is particularly useful in:

- Chromatography : Used to stabilize the mobile phase.

- Spectrophotometry : Helps maintain consistent pH levels during measurements.

Biology

In biological assays, this compound is employed to maintain pH stability, which is vital for enzyme activity and cellular processes. Its applications include:

- Cell Culture : Provides a stable environment for cell growth.

- Enzyme Assays : Ensures optimal conditions for enzymatic reactions.

Medicine

This compound is utilized in medical formulations primarily for its buffering properties. Key applications include:

- Treatment of Metabolic Acidosis : It neutralizes excess hydrogen ions in the blood, correcting acidosis.

- Intravenous Solutions : Used in formulations to maintain pH balance during intravenous administration.

Industry

In industrial applications, this compound acts as a buffering agent and stabilizer in various products:

- Cosmetics : Used to maintain product stability and pH.

- Pharmaceuticals : Acts as an excipient in drug formulations.

- Food Products : Serves as a preservative and stabilizer.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound across various cell lines. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (μg/ml) |

|---|---|

| 3T3 | ~330 |

| 3T6 | ~160 |

| HaCaT | ~340 |

| NCTC 2544 | ~190 |

| HeLa | ~190 |

| MCF-7 | ~315 |

These results indicate that while trometamol has some cytotoxic effects, the concentrations required to achieve these effects are relatively high compared to many chemotherapeutic agents.

Physiological Effects

The physiological effects of this compound include:

- Metabolic Acidosis Treatment : Effectively neutralizes excess hydrogen ions.

- White Blood Cell Count : Elevated counts observed post-administration may indicate inflammatory responses.

- Kidney Effects : Increased renal excretion observed with repeated doses suggests an adaptive mechanism by the kidneys.

Case Studies

A notable study involving nephrectomized rats demonstrated that the diffusion of trometamol into tissues was influenced by blood pH levels. When blood pH was maintained at 7.4, there was a significant increase in intracellular concentrations over time, highlighting its potential utility in clinical scenarios requiring precise pH management.

作用机制

The mechanism of action of trometamol citrate involves its ability to act as a proton acceptor, thereby neutralizing acids and maintaining pH balance. In biological systems, this compound helps to stabilize the pH of bodily fluids, which is crucial for various physiological processes. The molecular targets include hydrogen ions (protons), which are neutralized by the compound, leading to the formation of water and other neutral species.

相似化合物的比较

Tromethamine: Another name for trometamol, used interchangeably.

Citric Acid: A weak organic acid with similar buffering properties.

Sodium Citrate: A salt of citric acid with similar buffering capabilities.

Uniqueness: Trometamol citrate is unique due to its combination of trometamol and citric acid, providing both buffering capacity and the ability to neutralize acids effectively. This dual functionality makes it particularly useful in applications where precise pH control is required.

生物活性

Trometamol citrate, also known as tromethamine citrate, is a compound widely used in pharmaceuticals primarily for its buffering properties and therapeutic applications in managing acid-base disorders. This article delves into its biological activity, pharmacokinetics, cytotoxicity, and physiological effects, supported by relevant data tables and case studies.

Overview of this compound

Trometamol (tromethamine) is a weak base with a pK of approximately 7.8, which makes it effective in maintaining physiological pH levels. It is often used in medical settings to treat metabolic acidosis and as a component in various drug formulations to enhance solubility and stability.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion. Studies indicate that trometamol diffuses slowly into intracellular spaces but reaches a steady state more quickly in liver cells compared to other tissues. The half-life of trometamol in plasma is approximately 90 minutes, with variable distribution rates across different tissues.

| Parameter | Value |

|---|---|

| Half-life (t½) | 90 minutes |

| Volume of distribution | Variable across tissues |

| Peak plasma concentration | Achieved within 1-2 hours |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound across various cell lines. The IC50 values (the concentration that inhibits cell growth by 50%) varied significantly depending on the cell type:

| Cell Line | IC50 (μg/ml) |

|---|---|

| 3T3 | ~330 |

| 3T6 | ~160 |

| HaCaT | ~340 |

| NCTC 2544 | ~190 |

| HeLa | ~190 |

| MCF-7 | ~315 |

These results suggest that while trometamol has some cytotoxic effects, the concentrations required to achieve these effects are relatively high compared to many chemotherapeutic agents.

Physiological Effects

This compound acts as a proton acceptor and plays a crucial role in buffering blood pH. Its administration can lead to notable physiological changes:

- Metabolic Acidosis Treatment : Trometamol effectively neutralizes excess hydrogen ions in the blood, thus correcting acidosis.

- White Blood Cell Count : Elevated white blood cell counts have been observed in animal studies following trometamol administration, indicating potential inflammatory responses.

- Kidney Effects : In animal models, renal excretion of trometamol increased significantly with repeated doses, suggesting an adaptive mechanism by the kidneys to manage elevated levels of the compound.

Case Studies

A study involving nephrectomized rats demonstrated that trometamol's diffusion into tissues was influenced by blood pH levels. In conditions where blood pH was maintained at 7.4, there was a marked increase in intracellular concentrations of trometamol over time. This highlights its potential utility in clinical scenarios where precise pH management is critical.

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMHBUDWQBDMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932478 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6986-91-0, 14504-24-6, 108321-33-1 | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trometamol citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROMETAMOL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。